molecular formula C5HCl2N3 B1355425 2,4-Dichloropyrimidine-5-carbonitrile CAS No. 3177-24-0

2,4-Dichloropyrimidine-5-carbonitrile

Cat. No. B1355425
CAS RN: 3177-24-0
M. Wt: 173.98 g/mol
InChI Key: KMHSUNDEGHRBNV-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

To a solution of 2,4-dichloropyrimidine-5-carbonitrile (600 mg, 3.45 mmol) in dioxane (20 ml) was added a 0.5M solution of NH3 in dioxane (20 ml, 10 mmol) and the mixture stirred at room temperature for 4 h. A mixture of two isomers were obtained and separated by column chromatography using a mixture of hexane/ethyl acetate (from 0% to 45% of ethyl acetate). The title compound (304 mg, 56% yield) was found to be the less polar isomer.
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[NH3:11]>O1CCOCC1>[NH2:11][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of two isomers
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
separated by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane/ethyl acetate (from 0% to 45% of ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC=C(C(=N1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.